REACTION_CXSMILES
|
[I:1][C:2]1[O:11][C:5]2[N:6]=[CH:7][NH:8][C:9](=O)[C:4]=2[C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:9]1[C:4]2[C:3]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[C:2]([I:1])[O:11][C:5]=2[N:6]=[CH:7][N:8]=1
|
Name
|
|
Quantity
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0.8 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C2=C(N=CNC2=O)O1)C1=CC=CC=C1
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Name
|
|
Quantity
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12 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
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ADDITION
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Details
|
diluted with ice-cold water
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Type
|
EXTRACTION
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Details
|
extracted with dichloromethane
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Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The organic solvent upon concentration
|
Type
|
CUSTOM
|
Details
|
provided a pale solid which on trituration with MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)OC(=C2C2=CC=CC=C2)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |